molecular formula C14H20N2O B11190380 7-(Pyrrolidin-1-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

7-(Pyrrolidin-1-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Cat. No.: B11190380
M. Wt: 232.32 g/mol
InChI Key: AHIYQHNKUUPEGU-UHFFFAOYSA-N
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Description

7-(Pyrrolidin-1-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a heterocyclic compound that features a unique fusion of pyrrolidine and oxazepine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Pyrrolidin-1-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can be achieved through various synthetic routes. One common method involves the reaction of cyclic imines with isocyanides and acetylenedicarboxylates under catalyst-free conditions. This method leverages the production of zwitterion species (Huisgen’s 1,4-dipole) as a key intermediate, which is then trapped in situ with isocyanides to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(Pyrrolidin-1-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in medicinal chemistry for drug development.

Scientific Research Applications

7-(Pyrrolidin-1-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Pyrrolidin-1-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to various receptors and enzymes, leading to modulation of biological processes. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and producing therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Pyrrolidin-1-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is unique due to its fused ring structure, which imparts distinct physicochemical properties and biological activities. Its combination of pyrrolidine and oxazepine rings makes it a versatile scaffold for drug development, offering opportunities for the design of novel therapeutic agents with improved efficacy and selectivity.

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

7-(pyrrolidin-1-ylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine

InChI

InChI=1S/C14H20N2O/c1-2-7-16(6-1)11-12-3-4-14-13(9-12)10-15-5-8-17-14/h3-4,9,15H,1-2,5-8,10-11H2

InChI Key

AHIYQHNKUUPEGU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=CC3=C(C=C2)OCCNC3

Origin of Product

United States

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